Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane

Stereochemistry Medicinal Chemistry Receptor Binding

Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane (CAS 1638683-57-4) is a stereochemically defined, Boc-protected 7-amino derivative of the 3-oxa-9-azabicyclo[3.3.1]nonane (3-oxagranatane) scaffold. This heterobicyclic framework incorporates both an oxygen at position 3 and a secondary amine at position 9, with the Boc-protected exo-amine at position 7 providing a single, geometrically predictable vector for downstream derivatization.

Molecular Formula C12H22N2O3
Molecular Weight 242.319
CAS No. 1638683-57-4
Cat. No. B2744696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane
CAS1638683-57-4
Molecular FormulaC12H22N2O3
Molecular Weight242.319
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2COCC(C1)N2
InChIInChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8?,9-,10+
InChIKeyPJGMDHUHBZCJMI-ILWJIGKKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Exo-7-(Boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane (CAS 1638683-57-4): Defined-Stereochemistry Heterobicyclic Building Block for CNS-Targeted Medicinal Chemistry


Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane (CAS 1638683-57-4) is a stereochemically defined, Boc-protected 7-amino derivative of the 3-oxa-9-azabicyclo[3.3.1]nonane (3-oxagranatane) scaffold . This heterobicyclic framework incorporates both an oxygen at position 3 and a secondary amine at position 9, with the Boc-protected exo-amine at position 7 providing a single, geometrically predictable vector for downstream derivatization . The compound belongs to a scaffold class recognised in the patent and primary literature for generating ligands targeting monoamine neurotransmitter receptors (5-HT₃, 5-HT₄) and orexin receptors [1][2][3]. Its fully assigned (1R,5S,7r) absolute stereochemistry distinguishes it from stereochemically ambiguous or endo-configured analogs, enabling rational structure–activity relationship (SAR) exploration where spatial orientation of the C7 substituent is critical.

Why Exo-7-(Boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane Cannot Be Replaced by Generic In-Class Analogs


Substitution with the endo isomer (CAS 1434141-83-9), the non-stereochemically defined variant (CAS 198211-13-1), or the regioisomeric Boc-on-N9/amine-on-C7 analog (CAS 1820966-00-4) introduces measurable divergence in three categories critical to reproducible research: (i) stereochemical identity, where exo vs. endo geometry at C7 governs the spatial trajectory of the 7-substituent and directly impacts receptor-binding complementarity as demonstrated for 5-HT₃ antagonists in the 3-oxagranatane series [1]; (ii) physicochemical properties, with the exo-Boc-amino compound exhibiting a significantly lower computed LogP (0.63 vs. ~1.9) and a higher flash point (176.7 °C vs. ~85 °C) compared to the non-stereodefined tert-butyl carbamate ; and (iii) storage and handling requirements, where the exo isomer requires refrigerated storage at 0–8 °C while the endo isomer is reported stable at room temperature [2]. These differences mean that SAR trends, reaction yields, purification protocols, and safety assessments obtained with one analog cannot be assumed transferable to another without experimental verification.

Quantitative Differentiation Evidence for Exo-7-(Boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane vs. Closest Analogs


Stereochemical Identity: Exo Configuration Defines a Unique Spatial Vector for 7-Position Derivatization

The target compound bears the exo (7r) configuration at C7, meaning the Boc-amino substituent projects away from the bicyclic core, whereas the endo isomer (CAS 1434141-83-9) directs the same substituent toward the endo face. In the 3-oxagranatane series, Bermudez et al. demonstrated that exo vs. endo 7-amino substitution directly impacts 5-HT₃ receptor antagonist potency, with the less sterically hindered oxagranatanes showing higher potency than the equivalent tropanes and granatanes [1]. While no published head-to-head binding data exist for the Boc-protected exo vs. endo pair specifically, the established SAR precedent makes stereochemical identity a critical procurement specification for any receptor-targeted SAR program.

Stereochemistry Medicinal Chemistry Receptor Binding

Lipophilicity Control: Exo-7-(Boc-amino) Exhibits Significantly Lower Computed LogP Than Non-Stereodefined Analog

The computed LogP of exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane is 0.63 , which is approximately 1.27 log units lower than the LogP of ~1.9 reported for the non-stereochemically defined tert-butyl (3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate (CAS 198211-13-1) . This represents an approximately 18.6-fold difference in predicted octanol–water partition coefficient. The lower lipophilicity of the exo isomer may confer advantages in aqueous solubility and reduced non-specific binding, factors that are relevant when the compound is used as an intermediate for CNS-penetrant or peripherally restricted drug candidates.

Lipophilicity ADME Drug-Likeness

Flash Point and Thermal Safety: Exo-7-(Boc-amino) Offers a Higher Predicted Flash Point Than Non-Stereodefined Analog

The predicted flash point of exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane is 176.7 ± 27.9 °C , approximately 91.7 °C higher than the flash point of ~85 °C reported for the non-stereochemically defined tert-butyl carbamate (CAS 198211-13-1) . This higher flash point places the exo compound in a less flammable hazard classification under standard GHS criteria (typically Category 4 vs. Category 3 for flammable liquids), which may simplify storage, transport, and scale-up logistics for procurement teams and process chemists.

Process Safety Thermal Stability Handling

Storage Condition Differentiation: Exo Isomer Requires Refrigerated Storage Unlike Endo Isomer

The exo-7-(boc-amino) compound requires storage at 0–8 °C as specified by vendor technical datasheets , whereas the endo isomer (CAS 1434141-83-9) is specified for storage at room temperature [1]. This storage requirement differential implies a meaningful difference in thermal stability or hygroscopicity between the two stereoisomers, likely arising from differences in crystal packing or propensity for Boc-group thermal elimination. Procurement planning must account for refrigerated shipping and storage capacity when ordering the exo isomer.

Stability Storage Procurement Logistics

Boc Protection at the 7-Amine vs. 9-Amine: Regiochemical Differentiation Governs Synthetic Utility

The target compound features Boc protection on the exo-7-amine with a free secondary amine at position 9, whereas the closely related analog tert-butyl exo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 1820966-00-4) places the Boc group on N9 and leaves the 7-amine free . These two regioisomers enable orthogonal synthetic strategies: the target compound allows selective functionalization at the N9 position (e.g., alkylation, arylation, sulfonylation) while the 7-amine remains protected, whereas the N9-Boc analog permits selective C7 functionalization. In the patent literature, 7-amino-9-alkyl-3-oxa-9-azabicyclo[3.3.1]nonane intermediates (derived from selective N9 functionalization of 7-protected precursors) are explicitly claimed for constructing 5-HT₄ receptor agonists [1]. The computed pKa of the target compound's carbamate NH is 12.24 ± 0.20 , indicating very low acidity and stability toward basic conditions, while the free N9 secondary amine (predicted pKa ~8–9 for related bicyclic amines) remains available for selective reactions.

Protecting Group Strategy Synthetic Chemistry Building Block Utility

Procurement-Driven Application Scenarios for Exo-7-(Boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane


Stereochemically Defined 5-HT₃ or 5-HT₄ Receptor Ligand SAR Libraries

Medicinal chemistry programs targeting serotonin receptor subtypes (5-HT₃ antagonism, 5-HT₄ agonism) require precise stereochemical control at the C7 position, as established by Bermudez et al. and in patent JP3904254B2 [1]. Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane provides the Boc-protected exo-amine for selective N9-functionalization (alkylation, arylation) followed by Boc deprotection to reveal the 7-amine for further diversification. The defined (1R,5S,7r) stereochemistry ensures that SAR data are reproducible and interpretable, avoiding the confounding effects of stereochemical mixtures.

Orexin Receptor Antagonist Scaffold Development

Patent WO2013050938 and related disclosures identify 3-oxa-9-azabicyclo[3.3.1]nonane derivatives as non-peptide orexin receptor antagonists . The lower LogP (0.63) of the exo-7-(boc-amino) compound relative to non-stereodefined analogs (~1.9) [1] may be advantageous for tuning CNS penetration or peripheral restriction in orexin-targeted programs, where lipophilicity is a key determinant of blood–brain barrier partitioning and receptor subtype selectivity.

Orthogonal Protection Strategy for Complex Heterocyclic Synthesis

The Boc-on-C7/free-N9 architecture enables chemists to perform selective reactions at the N9 secondary amine (e.g., reductive amination, sulfonamide formation, urea synthesis) without affecting the protected 7-amine. This orthogonality is not available with the regioisomeric Boc-on-N9/free-C7-amine analog (CAS 1820966-00-4) . The higher boiling point (368.6 °C vs. 342.2 °C) and flash point (176.7 °C vs. 160.8 °C) of the target compound may also offer marginally wider thermal processing windows during solvent removal or distillation steps.

Quality-Controlled Building Block Supply for Multi-Step GMP-Ready Synthesis

With purity specifications of 97% (min) to 98+% available from multiple vendors [1], and MDL number MFCD28100839 enabling unambiguous electronic ordering and inventory tracking [2], the compound meets the identity and purity documentation standards required for incorporation into multi-step synthetic sequences destined for preclinical candidate delivery. The cold-storage requirement (0–8 °C) must be factored into procurement logistics, particularly for bulk orders exceeding gram scale.

Quote Request

Request a Quote for Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.